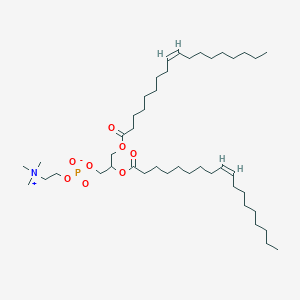

Dioleoyl phosphatidylcholine

Description

Properties

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20-,23-21- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKAWJBJQDLSFF-YEUCEMRASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H84NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68737-67-7, 10015-85-7 | |

| Record name | DOPC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68737-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Oleoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010015857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioleoylphosphatidylcholine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068737677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z,Z)-(±)-(7-oleoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacos-18-enyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOLEOYLPHOSPHATIDYLCHOLINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDS2L3ODLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dioleoyl Phosphatidylcholine (DOPC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a ubiquitous unsaturated phospholipid that serves as a fundamental component of biological membranes and a critical excipient in advanced drug delivery systems. Its unique physicochemical properties, stemming from the two cis-double bonds in its oleoyl acyl chains, impart fluidity and stability to lipid bilayers, making it an invaluable tool in membrane biophysics, liposome technology, and lipidomics. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and key experimental protocols related to DOPC, tailored for researchers and professionals in the pharmaceutical and life sciences.

Chemical Structure and Identity

Dioleoyl phosphatidylcholine is an amphipathic molecule composed of a hydrophilic phosphocholine head group and two hydrophobic oleic acid tails attached to a glycerol backbone.[1] The oleic acid chains are 18 carbons in length with a single cis-double bond at the ninth carbon (18:1Δ9c).[2] This unsaturation introduces a kink in the acyl chains, which is crucial for its function.

IUPAC Name: [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate[3]

Molecular Formula: C44H84NO8P[1]

CAS Number: 4235-95-4[4]

Physicochemical Properties

The properties of DOPC are largely dictated by its unsaturated acyl chains, which prevent tight packing and result in a low phase transition temperature. This ensures that membranes containing DOPC remain in a fluid, liquid-crystalline state at physiological and room temperatures.[2][5] A summary of its key quantitative properties is presented below.

| Property | Value | References |

| Molecular Weight | 786.1 g/mol | [1][3] |

| Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) | -17 °C to -20 °C | [2][6] |

| Melting Point | Not applicable (decomposes) | N/A |

| Critical Micelle Concentration (CMC) | ~50 µM (at room temperature) | [7] |

| Bilayer Thickness (Lα phase) | ~38.5 Å (3.85 nm) | [8] |

| Area per Lipid | ~68.8 Ų | [8] |

| Area Compressibility Modulus (KA) | ~245.8 mN/m | [9][10] |

Biological Significance and Signaling

DOPC is a primary constituent of eukaryotic cell membranes, where it plays a vital role in maintaining membrane fluidity, integrity, and function.[1] The fluid nature of DOPC-containing membranes is essential for the proper functioning of embedded proteins, such as receptors and channels.

Beyond its structural role, DOPC and its metabolites are involved in cellular signaling. The enzymatic degradation of DOPC by phospholipases is a key step in generating second messengers. For instance, Phospholipase A2 (PLA2) hydrolyzes the ester bond at the sn-2 position of DOPC, releasing oleic acid and lysophosphatidylcholine (lyso-PC). Both of these products have downstream signaling effects.

Applications in Drug Development

DOPC is a cornerstone lipid in the formulation of liposomal and lipid nanoparticle (LNP) drug delivery systems.[5][11] Its biocompatibility, low transition temperature, and ability to form stable, fluid bilayers make it an ideal "helper lipid".[11][12]

The fluidity imparted by DOPC is crucial for:

-

Encapsulation: Facilitating the loading of both hydrophilic and hydrophobic drugs.

-

Stability: Ensuring the structural integrity of the liposome during circulation.[5]

-

Cellular Interaction: Promoting fusion with cell membranes to deliver the encapsulated payload into target cells.[5]

Experimental Protocols

Preparation of DOPC Liposomes by Thin-Film Hydration and Extrusion

This is the most common method for producing unilamellar vesicles of a defined size.[1][13] The process involves depositing a thin lipid film, hydrating it to form multilamellar vesicles (MLVs), and then extruding the suspension through polycarbonate membranes to form large unilamellar vesicles (LUVs).

Methodology:

-

Lipid Film Formation:

-

Dissolve a known quantity of DOPC (and other lipids/drugs if applicable) in a suitable organic solvent, such as chloroform, in a round-bottom flask.

-

Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the transition temperature of all lipids (for DOPC, room temperature is sufficient).

-

Reduce the pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.[1][8]

-

To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours, or overnight.[11]

-

-

Hydration:

-

Add the desired aqueous buffer (e.g., PBS, HEPES) to the dried lipid film. The volume will determine the final lipid concentration.[11]

-

Agitate the flask by vortexing or manual shaking for 30 minutes to an hour. This allows the lipid film to peel off the flask wall and form multilamellar vesicles (MLVs). The hydration temperature should be kept above the lipid's phase transition temperature.

-

-

Extrusion:

-

Assemble a mini-extruder device with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Load the MLV suspension into one of the gas-tight syringes.

-

Force the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times) to ensure all vesicles have passed through the membrane.[11]

-

The resulting solution contains a homogenous population of large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane used.[1]

-

Characterization by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution and polydispersity of nanoparticles in suspension.

Methodology:

-

Sample Preparation:

-

Dilute the prepared liposome suspension with the same buffer used for hydration to a suitable concentration (typically 10-fold or more) to avoid multiple scattering effects.

-

If necessary, centrifuge the diluted sample at low speed (e.g., 13,000 rpm for 10 min) to remove any large aggregates or dust particles.[11]

-

-

Instrument Setup:

-

Transfer the diluted sample to a clean cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the experimental parameters, including temperature (e.g., 25°C), dispersant viscosity and refractive index (for aqueous buffer), and measurement angle.

-

-

Measurement and Analysis:

-

Allow the sample to equilibrate to the set temperature.

-

Initiate the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.

-

The software uses a correlation function to calculate the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation.

-

The results are typically presented as an intensity-weighted size distribution, providing the mean diameter and the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse sample.

-

Conclusion

This compound is a phospholipid of paramount importance in both fundamental biological research and applied pharmaceutical sciences. Its well-defined chemical structure and unique physical properties, particularly its inherent fluidity, make it an exceptional model for studying cell membranes and an indispensable component for formulating effective nanomedicine delivery systems. A thorough understanding of its characteristics and the application of standardized experimental protocols are essential for leveraging its full potential in scientific and therapeutic advancements.

References

- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. Dynamics of formation of lysoforms on enzymatic hydrolysis of phosphatidylalkanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2-Dioleoyl-sn-glycero-3-phosphocholine | C44H84NO8P | CID 10350317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 6. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

- 7. Metabolically Distinct Pools of Phosphatidylcholine Are Involved in Trafficking of Fatty Acids out of and into the Chloroplast for Membrane Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]

- 9. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]

- 10. protocols.io [protocols.io]

- 11. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]

- 12. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to DOPC Phase Transition Temperature and Membrane Fluidity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the phase transition properties of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and its implications for membrane fluidity. It is designed to serve as a valuable resource for researchers in biophysics, cell biology, and pharmacology, as well as professionals involved in the development of lipid-based drug delivery systems.

Understanding the Phase Behavior of DOPC

DOPC is a common unsaturated phospholipid widely used in the creation of model biological membranes. Its defining characteristic is a low main phase transition temperature (Tm), which is the temperature at which the lipid bilayer transitions from a rigid, ordered gel phase (Lβ) to a more fluid, disordered liquid-crystalline phase (Lα).

The gel-to-liquid crystalline phase transition is a critical determinant of membrane fluidity. In the gel phase, the acyl chains of the lipids are tightly packed and ordered, resulting in a relatively rigid membrane. Above the Tm, in the liquid-crystalline phase, the acyl chains become disordered and more mobile, leading to a significant increase in membrane fluidity. This fluidity is essential for various cellular processes, including membrane protein function, signal transduction, and vesicle fusion.

The phase transition temperature of pure DOPC is consistently reported to be in the range of -16.5 °C to -17 °C [1]. One study, using extrapolation from high-pressure measurements, suggested a main transition temperature as low as -40.3 °C[2]. Due to this low Tm, DOPC membranes exist in a fluid, liquid-crystalline state at physiological temperatures (around 37 °C) and even at room temperature[1].

Key Terminology

-

Gel Phase (Lβ): A solid-like, ordered state of the lipid bilayer that exists below the main transition temperature. In this phase, the hydrocarbon chains are fully extended and tightly packed.

-

Liquid-Crystalline Phase (Lα): A fluid, disordered state of the lipid bilayer that exists above the main transition temperature. The hydrocarbon chains are randomly oriented and have considerable motional freedom.

-

Main Phase Transition Temperature (Tm): The temperature at which the transition from the gel phase to the liquid-crystalline phase occurs.

Quantitative Data on DOPC Membrane Properties

The following tables summarize key quantitative data related to the phase transition and fluidity of DOPC membranes, including the effects of cholesterol, a common modulator of membrane properties.

Table 1: Thermotropic Properties of Pure DOPC Bilayers

| Parameter | Value | Reference |

| Main Transition Temperature (Tm) | -16.5 °C to -17 °C | [1] |

| Enthalpy of Transition (ΔH) | ~9.5 kcal/mol (for DPPG, as a proxy) | [3] |

Table 2: Influence of Cholesterol on DOPC Membrane Fluidity

| Cholesterol Concentration (mol%) | Lateral Diffusion Coefficient (D) of DOPC (μm²/s) | Reference |

| 0 | 1.30 ± 0.15 | |

| 10 | Not explicitly stated, but decreased | |

| 20 | Not explicitly stated, but decreased | |

| 30 | 0.28 ± 0.13 |

Factors Influencing DOPC Phase Transition and Membrane Fluidity

The physical properties of DOPC membranes are not static and can be significantly influenced by various intrinsic and extrinsic factors.

Cholesterol

Cholesterol is a crucial component of many biological membranes and is known to modulate their fluidity. In DOPC membranes, which are in a fluid state at physiological temperatures, the addition of cholesterol leads to a decrease in membrane fluidity. This is often referred to as the "condensation effect," where the rigid, planar structure of cholesterol restricts the motion of the flexible acyl chains of DOPC, leading to a more ordered and less fluid membrane. As shown in Table 2, increasing the cholesterol concentration from 0 to 30 mol% results in a significant decrease in the lateral diffusion coefficient of DOPC lipids. Studies have shown that adding cholesterol to liposomal formulations can shift the phase transition temperature of phospholipids to a lower temperature, and at concentrations above 30%, it can even abolish the transition altogether[4].

Other Lipids

The composition of the lipid bilayer itself plays a critical role in determining its overall physical properties.

-

DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine): Mixing DOPC with the anionic phospholipid DOPS can alter the structural properties of the membrane, including area per lipid, bilayer thickness, and lateral pressure profiles[5].

-

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): The smaller headgroup of DOPE compared to DOPC leads to differences in intermolecular interactions. Molecular dynamics simulations have shown that increasing the concentration of DOPE in a DOPC bilayer results in stronger associations between the lipid headgroups and the tails of neighboring lipids, leading to a decrease in the lateral diffusion of all lipids in the membrane[6].

Antimicrobial Peptides (AMPs)

Antimicrobial peptides are a class of molecules that often exert their function by interacting with and disrupting bacterial membranes. Their effect on membrane fluidity is a key aspect of their mechanism of action. Studies on model membranes have shown that AMPs can cause membrane permeabilization, and this ability is linked to both the bilayer thickness and the length of the peptide, highlighting a "hydrophobic matching" effect[7]. For instance, some AMPs cause a greater degree of membrane disruption in the more fluid, liquid-crystalline DOPC membranes compared to the more rigid, gel-phase DPPC membranes[8]. However, the presence of cholesterol can inhibit this disruptive activity[8].

Nanoparticles

The interaction of nanoparticles with lipid membranes is a rapidly growing area of research, with important implications for nanomedicine and toxicology. The physical state of the membrane can significantly influence these interactions. For example, gold nanoparticles have been shown to cluster on the surface of fluid DOPC vesicles, while they tend to act as bridging agents, causing aggregation of rigid DPPC vesicles[9][10]. The inclusion of a low concentration of hydrophobic gold nanoparticles in liposomes has been found to have no considerable effect on membrane fluidity and phase transition[11].

Experimental Protocols

Accurate characterization of the phase transition and fluidity of DOPC membranes relies on a variety of biophysical techniques. Detailed methodologies for three key experiments are provided below.

Differential Scanning Calorimetry (DSC) for Determining Phase Transition Temperature

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a direct and non-perturbing method to determine the thermotropic properties of lipid bilayers[12][13].

Protocol for Preparation of Multilamellar Vesicles (MLVs) of DOPC for DSC Analysis:

-

Lipid Film Preparation: Dissolve a known amount of DOPC in a chloroform/methanol mixture in a round-bottom flask. Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask. Place the flask under vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the desired aqueous buffer (e.g., 10 mM HEPES, 0.1 M NaCl, pH 7.4) to the lipid film. The hydration should be performed at a temperature above the Tm of DOPC (e.g., room temperature).

-

Vesicle Formation: Gently agitate the flask to hydrate the lipid film, leading to the spontaneous formation of multilamellar vesicles (MLVs). This process can be aided by periodic vortexing for 1-2 hours[3]. The final lipid concentration is typically in the range of 1-10 mg/mL[3].

DSC Measurement Protocol:

-

Sample and Reference Preparation: Encapsulate a precise amount of the MLV suspension in a DSC sample pan. Use an identical pan filled with the same buffer as the reference.

-

Thermal Scanning: Place the sample and reference pans in the DSC instrument. Equilibrate the system at a starting temperature well below the expected Tm (e.g., -50°C).

-

Heating and Cooling Cycles: Heat the sample at a constant scan rate (e.g., 1-2°C/min) to a final temperature well above the Tm (e.g., 10°C). Then, cool the sample back to the starting temperature at the same rate. Perform at least two heating/cooling cycles to ensure the reversibility of the transition[3].

-

Data Analysis: The main phase transition temperature (Tm) is determined from the peak temperature of the endothermic peak in the heating scan. The enthalpy of the transition (ΔH) is calculated from the area under the peak.

Fluorescence Anisotropy to Measure Membrane Fluidity

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. The probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), has a fluorescence lifetime that is sensitive to the viscosity of its microenvironment. A higher degree of rotational freedom (higher fluidity) results in lower fluorescence anisotropy.

Protocol for Fluorescence Anisotropy Measurement using DPH:

-

Liposome Preparation: Prepare DOPC liposomes (e.g., large unilamellar vesicles - LUVs, or MLVs) as described in the DSC protocol.

-

Probe Incorporation: Add a small aliquot of a concentrated DPH stock solution (in a suitable solvent like tetrahydrofuran or DMSO) to the liposome suspension to achieve a final probe-to-lipid molar ratio of approximately 1:200[14]. Incubate the mixture for at least 30 minutes to allow for the complete incorporation of the probe into the lipid bilayers.

-

Fluorescence Measurement:

-

Place the sample in a temperature-controlled cuvette in a spectrofluorometer equipped with polarizers.

-

Excite the sample with vertically polarized light at the excitation maximum of DPH (around 357 nm)[15].

-

Measure the fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation light polarization at the emission maximum of DPH (around 430 nm)[15].

-

-

Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation:

-

r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)

-

Where G is the G-factor, an instrumental correction factor.

-

Laurdan GP Spectroscopy for Assessing Membrane Packing

Laurdan is an environmentally sensitive fluorescent probe whose emission spectrum shifts in response to the polarity of its surroundings. In a more ordered, less hydrated (gel-like) membrane, Laurdan emits in the blue region of the spectrum. In a more disordered, hydrated (liquid-crystalline) membrane, its emission is red-shifted. This spectral shift is quantified by the Generalized Polarization (GP) value.

Protocol for Laurdan GP Measurement in Giant Unilamellar Vesicles (GUVs):

-

GUV Formation: Prepare GUVs of DOPC using the electroformation method. During the process, include Laurdan in the lipid mixture at a probe-to-lipid ratio of approximately 1:300[16].

-

Microscopy and Imaging:

-

Transfer the GUV suspension to a microscope slide.

-

Use a confocal or two-photon microscope equipped with two emission channels.

-

Excite the Laurdan at around 405 nm (for two-photon) or 350 nm (for one-photon)[17].

-

Simultaneously collect the fluorescence emission in two channels: a "blue" channel (e.g., 400-460 nm) and a "green" channel (e.g., 470-530 nm).

-

-

GP Calculation: The GP value is calculated for each pixel in the image using the following formula:

-

GP = (I_blue - I_green) / (I_blue + I_green)

-

Where I_blue and I_green are the fluorescence intensities in the blue and green channels, respectively. Higher GP values (closer to +1) indicate a more ordered, gel-like environment, while lower GP values (closer to -1) indicate a more disordered, liquid-crystalline environment[18].

-

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the study of DOPC membranes.

Conclusion

The low phase transition temperature of DOPC makes it an invaluable tool for creating fluid-phase model membranes that mimic the physiological state of biological membranes. Understanding the factors that modulate its phase behavior and fluidity is paramount for researchers in diverse fields. The experimental protocols and quantitative data presented in this guide provide a solid foundation for designing and interpreting studies aimed at elucidating the complex interplay between lipid composition, membrane properties, and the activity of membrane-associated molecules. As research in drug delivery and membrane biophysics continues to advance, a thorough understanding of the principles outlined herein will be essential for the rational design of novel therapeutic strategies and for unraveling the intricate workings of cellular membranes.

References

- 1. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydration of DOPC bilayers by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of different DOPC/DOPS ratios on the structural properties of biological membranes | Poster Board #3044 - American Chemical Society [acs.digitellinc.com]

- 6. DOPC versus DOPE as a helper lipid for gene-therapies: molecular dynamics simulations with DLin-MC3-DMA - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05111J [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Does cholesterol suppress the antimicrobial peptide induced disruption of lipid raft containing membranes? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Membrane Phase Drives the Assembly of Gold Nanoparticles on Biomimetic Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. ucm.es [ucm.es]

- 13. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 14. Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jasco-global.com [jasco-global.com]

- 16. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Membrane fluidity, composition, and charge affect the activity and selectivity of the AMP ascaphin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Dioleoyl Phosphatidylcholine: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, extraction, and purification of dioleoyl phosphatidylcholine (DOPC). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies for working with this crucial phospholipid. This document details quantitative data on DOPC prevalence in natural sources, step-by-step experimental protocols for its isolation, and the key signaling pathways in which it participates.

Natural Sources of this compound

This compound is a specific molecular species of phosphatidylcholine (PC), a major class of phospholipids found in biological membranes. The primary commercial and research sources of natural PC, and by extension DOPC, are soybeans and egg yolk.[1]

1.1. Soybean Lecithin:

Soybean lecithin is a byproduct of soybean oil processing and serves as a rich source of various phospholipids.[2] The phosphatidylcholine fraction of soy lecithin contains a mixture of different fatty acid combinations at the sn-1 and sn-2 positions of the glycerol backbone. The relative abundance of DOPC (18:1/18:1-PC) within the total PC content can be estimated from the overall fatty acid composition and molecular species analysis.

1.2. Egg Yolk Lecithin:

Egg yolk is another significant natural source of phosphatidylcholine.[3] Similar to soy, the PC fraction from egg yolk is a heterogeneous mixture of molecular species. The fatty acid profile of egg yolk PC is distinct from that of soy, influencing the relative proportion of DOPC.

Quantitative Analysis of Phosphatidylcholine Molecular Species

The precise quantification of DOPC within the total phosphatidylcholine fraction requires advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or evaporative light scattering detection (HPLC-ELSD).[4][5] The following tables summarize the typical molecular species distribution of phosphatidylcholine from soybean and the fatty acid composition of phosphatidylcholine from egg yolk, providing an indication of the potential DOPC content.

Table 1: Typical Molecular Species Distribution of Soybean Phosphatidylcholine

| Phosphatidylcholine Species (sn-1/sn-2) | Abbreviation | Percentage of Total PC (%) |

| 1-palmitoyl-2-linoleoyl-PC | PLPC | 25 - 35 |

| 1-stearoyl-2-linoleoyl-PC | SLPC | 15 - 25 |

| 1-palmitoyl-2-oleoyl-PC | POPC | 10 - 20 |

| 1-linoleoyl-2-linoleoyl-PC | LLPC | 5 - 15 |

| 1,2-dioleoyl-PC | DOPC | 5 - 10 |

| 1-stearoyl-2-oleoyl-PC | SOPC | 5 - 10 |

| Other | Balance |

Note: The exact percentages can vary depending on the soybean variety, growing conditions, and extraction/purification methods.

Table 2: Typical Fatty Acid Composition of Egg Yolk Phosphatidylcholine

| Fatty Acid | Abbreviation | Percentage of Total Fatty Acids (%) |

| Palmitic Acid | 16:0 | 30 - 35 |

| Oleic Acid | 18:1 | 30 - 35 |

| Linoleic Acid | 18:2 | 15 - 20 |

| Stearic Acid | 18:0 | 10 - 15 |

| Other | Balance |

Note: The presence of approximately 30-35% oleic acid suggests a significant potential for the presence of DOPC (18:1/18:1) as well as other oleic acid-containing PC species (e.g., POPC, SOPC) in egg yolk lecithin.

Experimental Protocols for Extraction and Purification

The extraction and purification of phosphatidylcholine from natural sources typically involve solvent extraction to isolate a crude lecithin mixture, followed by purification steps to enrich the PC fraction and subsequently separate the desired molecular species.

3.1. Extraction and Purification from Soybeans

This protocol outlines a common laboratory-scale method for obtaining a PC-rich fraction from deoiled soy lecithin.

Experimental Protocol: Soybean PC Extraction and Purification

-

Deoiling of Soy Lecithin:

-

Mix crude soy lecithin with a 10-fold volume of cold acetone.

-

Stir the mixture vigorously for 30 minutes at 4°C.

-

Centrifuge the mixture at 5,000 x g for 15 minutes to pellet the acetone-insoluble fraction (deoiled lecithin).

-

Decant the acetone supernatant containing neutral lipids and other soluble components.

-

Repeat the acetone wash two more times to ensure complete removal of oils.

-

Dry the resulting deoiled lecithin pellet under a stream of nitrogen or in a vacuum oven.

-

-

Ethanol Extraction of Phosphatidylcholine:

-

Resuspend the dried deoiled lecithin in a 5-fold volume of 95% ethanol.

-

Stir the mixture at room temperature for 1 hour to dissolve the PC.

-

Centrifuge at 5,000 x g for 15 minutes to pellet the ethanol-insoluble components (phosphatidylethanolamine, phosphatidylinositol, etc.).

-

Carefully collect the ethanol supernatant containing the enriched PC fraction.

-

-

Purification by Silica Gel Column Chromatography:

-

Concentrate the ethanol supernatant under reduced pressure to obtain a viscous PC-rich extract.

-

Prepare a silica gel 60 column (70-230 mesh) in a suitable solvent system (e.g., chloroform).

-

Dissolve the PC-rich extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise or gradient solvent system, typically starting with chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the PC-containing fractions.

-

Pool the pure PC fractions and evaporate the solvent to obtain purified phosphatidylcholine.

-

3.2. Extraction and Purification from Egg Yolk

This protocol describes a standard procedure for the isolation and purification of phosphatidylcholine from fresh hen egg yolks.

Experimental Protocol: Egg Yolk PC Extraction and Purification

-

Lipid Extraction (Folch Method):

-

Homogenize fresh egg yolks with a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture.

-

Stir the homogenate for 30 minutes at room temperature.

-

Filter the mixture to remove solid precipitates.

-

Add 0.2 volumes of 0.9% NaCl solution to the filtrate and mix thoroughly.

-

Allow the mixture to separate into two phases in a separatory funnel.

-

Collect the lower chloroform phase containing the total lipids.

-

-

Acetone Precipitation of Phospholipids:

-

Reduce the volume of the chloroform extract under reduced pressure.

-

Add a 10-fold excess of cold acetone to the concentrated lipid extract to precipitate the phospholipids.

-

Keep the mixture at -20°C for at least 2 hours to ensure complete precipitation.

-

Centrifuge at 5,000 x g for 15 minutes at 4°C to pellet the crude phospholipid fraction.

-

Decant the acetone supernatant.

-

-

Purification by Silica Gel Column Chromatography:

-

Dissolve the crude phospholipid pellet in a minimal amount of chloroform.

-

Prepare and run a silica gel 60 column as described in the soybean purification protocol (Section 3.1, step 3).

-

Elute with a chloroform/methanol gradient to separate phosphatidylcholine from other phospholipids like phosphatidylethanolamine.

-

Collect and analyze fractions to identify those containing pure PC.

-

Pool the pure fractions and remove the solvent to yield purified egg yolk phosphatidylcholine.

-

Visualization of Experimental Workflows and Signaling Pathways

4.1. Experimental Workflows

The following diagrams illustrate the key steps in the extraction and purification of phosphatidylcholine from both soybean and egg yolk.

Caption: Workflow for Phosphatidylcholine Extraction from Soybeans.

Caption: Workflow for Phosphatidylcholine Extraction from Egg Yolk.

4.2. Signaling Pathways Involving Phosphatidylcholine

This compound, as a species of PC, is a substrate for several key enzymes in cellular signaling pathways. These pathways generate second messengers that regulate a multitude of cellular processes.

Phosphatidylcholine serves as a reservoir for bioactive lipids.[6] Two major enzymatic pathways that utilize PC to generate signaling molecules are the Phospholipase C (PLC) and Phospholipase D (PLD) pathways.

4.2.1. Phospholipase C (PLC) Signaling Pathway

In this pathway, PLC hydrolyzes phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine.[7] DAG is a critical second messenger that activates protein kinase C (PKC), which in turn phosphorylates a wide range of downstream targets, influencing processes like cell proliferation, differentiation, and apoptosis.[8][9]

Caption: Phospholipase C (PLC) Signaling Pathway.

4.2.2. Phospholipase D (PLD) Signaling Pathway

The Phospholipase D (PLD) pathway involves the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA) and choline.[10] PA is a key signaling lipid that can influence a variety of cellular processes, including cell growth, proliferation, and membrane trafficking.[11][12] It can also be further metabolized to diacylglycerol (DAG) by PA phosphatases.[13]

Caption: Phospholipase D (PLD) Signaling Pathway.

This technical guide provides a solid foundation for understanding the natural sourcing and extraction of this compound. The provided protocols and diagrams offer practical starting points for laboratory work, while the overview of its role in signaling highlights its biological significance. For further detailed analysis of DOPC and other PC molecular species, the use of advanced chromatographic and mass spectrometric techniques is highly recommended.

References

- 1. Phosphatidic acid-mediated signaling. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective HPLC method development for soy phosphatidylcholine Fatty acids and its mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of phosphatidylcholine molecular species using HPLC and light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective HPLC Method Development for Soy Phosphatidylcholine Fatty Acids and Its Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 10. Phospholipid signalling through phospholipase D and phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphatidic acid-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phospholipase D - Wikipedia [en.wikipedia.org]

The Intrinsic Drive to Bend: A Technical Guide to the Spontaneous Curvature of DOPC Monolayers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental biophysical property of spontaneous curvature in 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) monolayers. Understanding this intrinsic tendency of lipid monolayers to curve is paramount in fields ranging from fundamental cell biology to advanced drug delivery design. The shape and stability of cellular organelles, vesicles, and liposomal drug carriers are all profoundly influenced by the collective bending preferences of their constituent lipids. This document provides a detailed overview of the experimental determination of DOPC's spontaneous curvature, presents key quantitative data, and illustrates the underlying principles and experimental workflows.

Introduction to Spontaneous Curvature

The concept of spontaneous curvature (J₀) quantifies the inherent tendency of a lipid monolayer to bend in the absence of external forces. This property arises from the effective molecular shape of the lipid, which is a function of the relative sizes of its hydrophilic headgroup and hydrophobic acyl chains.

-

Cylindrical Lipids (J₀ ≈ 0): Lipids like DOPC possess a headgroup and tail region with comparable cross-sectional areas, resulting in a near-zero spontaneous curvature. These lipids are predisposed to form flat monolayers and, consequently, stable planar bilayers.

-

Cone-Shaped Lipids (J₀ < 0): Lipids with smaller headgroups relative to their bulky acyl chains, such as dioleoylphosphatidylethanolamine (DOPE), exhibit a negative spontaneous curvature. This molecular geometry favors a curvature towards the aqueous phase, promoting the formation of inverted structures like the inverted hexagonal (HII) phase.

-

Inverted-Cone-Shaped Lipids (J₀ > 0): Lipids with larger headgroups compared to their acyl chains, such as lysophospholipids, have a positive spontaneous curvature and tend to curve away from the aqueous phase, favoring micellar structures.

The spontaneous curvature of a lipid monolayer is a critical parameter in determining the energetics of membrane deformation, the stability of lipidic drug delivery systems, and the lateral organization of lipids and proteins within biological membranes.

Experimental Determination of Spontaneous Curvature

The most widely employed and accurate method for determining the spontaneous curvature of bilayer-forming lipids like DOPC is through Small-Angle X-ray Scattering (SAXS) on inverted hexagonal (HII) phases.[1][2][3][4] Since DOPC itself does not form an HII phase, it is incorporated as a "guest" lipid into a "host" lipid matrix that readily forms this phase, typically DOPE.[5][6] The underlying principle is that the addition of DOPC, with its near-zero spontaneous curvature, will modulate the curvature of the host HII phase in a concentration-dependent manner.

Key Experimental Protocol: HII Phase Small-Angle X-ray Scattering (SAXS)

This protocol outlines the key steps for determining the spontaneous curvature of DOPC using the HII-SAXS method.

1. Sample Preparation:

-

Lipid Selection: High-purity (>99%) 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) are procured from a reputable supplier like Avanti Polar Lipids, Inc.[2]

-

Lipid Mixture Preparation:

-

Stock solutions of DOPC and DOPE are prepared in a chloroform/methanol solvent mixture.

-

Desired molar ratios of DOPC in DOPE are prepared by mixing the appropriate volumes of the stock solutions. A range of concentrations is typically prepared to establish a trend.

-

The organic solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

-

The lipid film is further dried under high vacuum for several hours to remove any residual solvent.

-

-

Hydration:

2. SAXS Data Acquisition:

-

Instrumentation: A synchrotron SAXS beamline is typically used to provide a high-flux, collimated X-ray beam.[1][2][3]

-

Sample Holder: The hydrated lipid paste is loaded into a temperature-controlled, sealed sample holder with X-ray transparent windows (e.g., mica or Kapton).

-

Data Collection:

-

The sample is equilibrated at the desired temperature.

-

SAXS patterns are recorded using a 2D detector. The scattering vector, q, is calibrated using a standard (e.g., silver behenate).

-

Exposure times are optimized to obtain a good signal-to-noise ratio while minimizing radiation damage.

-

3. Data Analysis and Spontaneous Curvature Calculation:

-

Scattering Pattern Analysis: The 2D scattering pattern is azimuthally integrated to obtain a 1D intensity versus q profile. For an HII phase, the pattern consists of a series of Bragg peaks at positions q_hk, where h and k are the Miller indices of the hexagonal lattice.

-

Lattice Parameter Determination: The lattice parameter, a, of the hexagonal unit cell is determined from the positions of the Bragg peaks.

-

Electron Density Map Reconstruction: The electron density profile of the HII phase is reconstructed from the integrated intensities of the Bragg peaks.

-

Locating the Neutral Plane: The neutral plane is the position within the monolayer where bending and stretching are decoupled.[2] Its radius from the center of the water channel (R₀) is determined from the electron density map.

-

Calculation of Spontaneous Curvature: The spontaneous curvature of the mixed monolayer (J₀,mix) is calculated as the reciprocal of the radius of the neutral plane: J₀,mix = 1/R₀.

-

Extrapolation to Pure DOPC: Assuming a linear relationship between the composition and the spontaneous curvature of the mixture, the spontaneous curvature of pure DOPC (J₀,DOPC) can be extrapolated from a plot of J₀,mix versus the mole fraction of DOPC.

Quantitative Data for DOPC Spontaneous Curvature

The following table summarizes experimentally determined values for the spontaneous curvature of DOPC monolayers at various temperatures. The data is primarily derived from SAXS measurements on HII phases.[1][2][3][8][9][10]

| Temperature (°C) | Spontaneous Curvature (J₀) (nm⁻¹) | Reference |

| 15 | -0.059 | [1][2][3][8][9][10] |

| 25 | -0.062 | [1][2][3][8][9][10] |

| 35 | -0.065 | [1][2][3][8][9][10] |

| 45 | -0.068 | [1][2][3][8][9][10] |

| 55 | -0.071 | [1][2][3][8][9][10] |

Note: The negative sign indicates a tendency for the monolayer to curve towards the aqueous phase, although the magnitude is small, reflecting DOPC's nearly cylindrical shape. The spontaneous curvature of DOPC becomes slightly more negative with increasing temperature.

Comparative Spontaneous Curvature of Common Phospholipids

To provide context, the following table compares the spontaneous curvature of DOPC with other common phospholipids at 25°C.

| Lipid | Spontaneous Curvature (J₀) (nm⁻¹) at 25°C | Effective Molecular Shape |

| DOPE | -0.31 | Cone |

| DOPC | -0.062 | Cylinder |

| DPPC | +0.04 | Inverted-Cone |

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental concepts and experimental workflows discussed in this guide.

Conclusion

The spontaneous curvature of DOPC monolayers, while close to zero, is a critical parameter that dictates its preference for forming flat lamellar structures. This property makes DOPC a cornerstone lipid in the creation of stable model membranes and liposomal drug delivery vehicles. The experimental determination of this value, primarily through SAXS analysis of HII phases, provides the quantitative data necessary for predictive modeling of membrane behavior. For researchers in drug development and membrane biophysics, a thorough understanding of the principles and methodologies outlined in this guide is essential for the rational design of lipid-based systems with tailored properties and functionalities.

References

- 1. Monolayer spontaneous curvature of raft-forming membrane lipids - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 2. Monolayer spontaneous curvature of raft-forming membrane lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [1307.0367] Monolayer Spontaneous Curvature of Raft-Forming Membrane Lipids [arxiv.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Effects of spontaneous curvature on interfacial adsorption and collapse of phospholipid monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray diffraction measurement of the monolayer spontaneous curvature of dioleoylphosphatidylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. arxiv.org [arxiv.org]

- 10. Monolayer spontaneous curvature of raft-forming membrane lipids - Soft Matter (RSC Publishing) DOI:10.1039/C3SM51829A [pubs.rsc.org]

The Influence of Cholesterol on Dioleoylphosphatidylcholine (DOPC) Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical interactions between cholesterol and dioleoylphosphatidylcholine (DOPC), a common unsaturated phospholipid in model cell membranes. Understanding these interactions is fundamental for research in membrane biophysics, drug delivery, and the study of lipid rafts. This document synthesizes key quantitative data, details common experimental protocols, and illustrates the underlying molecular models governing this interaction.

Physicochemical Effects of Cholesterol on DOPC Membranes

Cholesterol's presence in DOPC bilayers induces significant changes in the membrane's structural and mechanical properties. The primary and most well-documented phenomenon is the condensing effect , where the addition of cholesterol leads to a decrease in the area per lipid, an increase in bilayer thickness (up to a certain concentration), and enhanced ordering of the phospholipid acyl chains.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of varying cholesterol concentrations on key properties of DOPC membranes, primarily derived from molecular dynamics (MD) simulations and experimental data.

Table 1: Effect of Cholesterol on Area Per Lipid in DOPC Bilayers

| Cholesterol Mole Fraction (x_c) | Average Area per Lipid (nm²) | Method | Reference |

| 0.00 | 0.726 | MD Simulation | [2] |

| 0.10 | 0.655 | MD Simulation | [2] |

| 0.20 | 0.603 | MD Simulation | [2] |

| 0.30 | 0.559 | MD Simulation | [2] |

| 0.40 | 0.518 | MD Simulation | [2] |

| 0.50 | 0.485 | MD Simulation | [2] |

| 0.66 | 0.443 | MD Simulation | [2] |

Table 2: Effect of Cholesterol on DOPC Bilayer Thickness

| Cholesterol Mole Fraction (x_c) | Bilayer Thickness (nm) | Method | Reference |

| 0.00 | 3.73 | MD Simulation | [2] |

| 0.10 | 3.84 | MD Simulation | [2] |

| 0.20 | 3.92 | MD Simulation | [2] |

| 0.35 | 3.98 (maximum) | MD Simulation | [2] |

| 0.50 | 3.90 | MD Simulation | [2] |

| 0.66 | 3.58 | MD Simulation | [2] |

| 0.44 | No significant change from pure DOPC | SANS | [6] |

Note: MD simulations show an initial increase in bilayer thickness with cholesterol concentration, peaking at around 35 mol%, followed by a decrease at higher concentrations.[2] This is attributed to the reorientation of DOPC headgroups to shield the increasing number of cholesterol molecules.[2]

Table 3: Effect of Cholesterol on Mechanical Properties of DOPC Bilayers

| Cholesterol Mole Fraction (%) | Bending Modulus (k_B T) | Rupture Tension (mN/m) | Method | Reference |

| 0 | ~19.05 | 10 | NSE Spectroscopy / Electroporation | [7][8] |

| 10 | ~22.46 | - | NSE Spectroscopy | [7] |

| 17 | - | Increased from pure DOPC | Electroporation | [8] |

| 20 | ~30.34 | - | NSE Spectroscopy | [7] |

| 50 | ~57.15 (3-fold increase) | 19 (90% increase) | NSE Spectroscopy / Micropipette Aspiration | [7][9] |

Note: There is some controversy regarding the effect of cholesterol on the bending modulus of DOPC membranes, with some studies reporting no significant increase.[10][11][12]

Experimental Protocols

Investigating the interaction of cholesterol with DOPC membranes involves a variety of biophysical techniques. Below are overviews of common experimental methodologies.

Atomic Force Microscopy (AFM) of Supported Lipid Bilayers (SLBs)

AFM is a high-resolution imaging technique that can visualize the topography of lipid bilayers and probe their mechanical properties at the nanoscale.

Protocol for Preparing and Imaging DOPC/Cholesterol SLBs:

-

Liposome Preparation:

-

DOPC and cholesterol are dissolved in chloroform at desired molar ratios.

-

The solvent is evaporated under a stream of nitrogen to form a thin lipid film.

-

The film is hydrated with a buffer (e.g., PBS or HEPES-buffered saline) to form multilamellar vesicles (MLVs).

-

The MLV suspension is subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).[13][14]

-

-

SLB Formation:

-

A freshly cleaved mica substrate is used as the solid support.

-

The SUV suspension is deposited onto the mica surface.

-

Vesicles adsorb, rupture, and fuse to form a continuous lipid bilayer.[13][14]

-

The sample is incubated to ensure complete bilayer formation and then gently rinsed to remove excess vesicles.[13]

-

-

AFM Imaging and Force Spectroscopy:

-

The SLB is imaged in liquid using tapping mode AFM to visualize the membrane topography.

-

Force spectroscopy is performed by pressing the AFM tip against the bilayer and recording the force as a function of distance.

-

The resulting force-distance curves can be analyzed to determine the bilayer's breakthrough force (a measure of mechanical strength) and thickness.[6][13]

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material. For lipid systems, it is used to characterize the phase behavior of the membrane.

General DSC Procedure for DOPC/Cholesterol Liposomes:

-

Sample Preparation: Hydrated lipid suspensions (MLVs) of DOPC and cholesterol at various molar ratios are prepared.

-

DSC Measurement: A small, known amount of the lipid suspension is sealed in a sample pan. An identical pan containing only buffer is used as a reference.

-

Thermal Scan: The sample and reference pans are heated and/or cooled at a constant rate.

-

Data Analysis: The differential heat flow between the sample and reference is recorded as a function of temperature. Endothermic or exothermic peaks indicate phase transitions.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR provides detailed information about the structure, dynamics, and orientation of molecules in the solid state. For lipid bilayers, deuterium (²H) NMR is particularly powerful for determining the order of the acyl chains.

General ²H NMR Protocol for DOPC/Cholesterol Membranes:

-

Sample Preparation: DOPC deuterated at specific positions on the acyl chains is used. Multilamellar vesicles are prepared with varying cholesterol concentrations.

-

NMR Spectroscopy: The sample is placed in an NMR spectrometer.

-

Data Acquisition: ²H NMR spectra are acquired. The quadrupolar splitting of the deuterium signal is measured.

-

Data Analysis: The magnitude of the quadrupolar splitting is directly related to the deuterium order parameter (S_CD), which reflects the motional restriction and orientation of the C-²H bond relative to the bilayer normal. An increase in S_CD indicates a higher degree of acyl chain ordering.[15]

X-ray Diffraction

X-ray diffraction is used to determine the structure of ordered materials. For lipid bilayers, it can provide information on the bilayer thickness and the lateral packing of the lipid molecules.

General X-ray Diffraction Procedure for DOPC/Cholesterol Multilamellar Vesicles:

-

Sample Preparation: Multilamellar vesicles of DOPC and cholesterol are prepared and hydrated. The sample may be aligned on a substrate.

-

Diffraction Measurement: The sample is exposed to a collimated X-ray beam.

-

Data Collection: The scattered X-rays are detected at different angles.

-

Data Analysis:

-

Small-angle X-ray scattering (SAXS) provides information about the lamellar repeat distance, from which the bilayer thickness can be derived.

-

Wide-angle X-ray scattering (WAXS) gives information about the lateral packing of the acyl chains.[16]

-

Molecular Interaction Models

The Condensing Effect

The condensing effect is a hallmark of cholesterol's interaction with phospholipid membranes. It is the observation that the area of a mixed cholesterol/phospholipid membrane is less than the sum of the areas of the individual components.[5] This non-ideal mixing behavior is driven by favorable van der Waals interactions between the rigid sterol ring of cholesterol and the flexible acyl chains of DOPC.[3] Cholesterol fills the free volume between the phospholipid chains, leading to tighter packing and increased order.[4]

The Umbrella Model

The "umbrella model" provides a compelling explanation for the molecular organization of cholesterol within a phospholipid bilayer.[1][17][18][19][20] This model posits that the small polar hydroxyl headgroup of cholesterol is insufficient to shield its large, hydrophobic sterol ring from the aqueous environment.[1][19] Consequently, the polar headgroups of neighboring phospholipids, like DOPC, extend laterally to act as "umbrellas," covering the exposed hydrophobic surface of cholesterol.[1][2] This arrangement necessitates a more ordered and extended conformation of the phospholipid acyl chains to accommodate the rigid cholesterol molecule, contributing to the condensing effect.[2]

References

- 1. Instability Of Cholesterol Clusters In Lipid Bilayers And The Cholesterol’s Umbrella Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Molecular View of the Cholesterol Condensing Effect in DOPC Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. How cholesterol stiffens unsaturated lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new method for measuring edge tensions and stability of lipid bilayers: effect of membrane composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of cholesterol on bilayers with various degrees of unsaturation of their phospholipid tails under mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of cholesterol on the bending modulus of DOPC bilayers: re-analysis of NSE data - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 11. The effect of cholesterol on the bending modulus of DOPC bilayers: re-analysis of NSE data. | Semantic Scholar [semanticscholar.org]

- 12. The effect of cholesterol on the bending modulus of DOPC bilayers: re-analysis of NSE data - Soft Matter (RSC Publishing) DOI:10.1039/D4SM01312C [pubs.rsc.org]

- 13. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Nanoscale Membrane Domain Formation Driven by Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of cholesterol on structural and mechanical properties of membranes depends on lipid chain saturation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of cholesterol on the structure of a phospholipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. phys.ttu.edu [phys.ttu.edu]

- 19. researchgate.net [researchgate.net]

- 20. pnas.org [pnas.org]

Self-Assembly of Dioleoyl Phosphatidylcholine (DOPC) in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and methodologies governing the self-assembly of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in aqueous environments. DOPC is a critical phospholipid in the fields of membrane biophysics and drug delivery, largely due to the fluidity imparted by its unsaturated oleoyl chains.[1] This fluidity is essential for creating stable liposomal formulations that remain intact at physiological temperatures, a key attribute for effective drug delivery systems.[1]

Fundamentals of DOPC Self-Assembly

The spontaneous organization of DOPC molecules in water is a thermodynamically driven process, primarily governed by the hydrophobic effect.[2][3][4] As an amphipathic molecule, DOPC possesses a hydrophilic phosphocholine headgroup and two hydrophobic oleoyl tails.[5] When dispersed in an aqueous solution, the hydrophobic tails seek to minimize their contact with water molecules, leading to their aggregation. This process is entropically favorable for the overall system. The specific architecture of the resulting assemblies is a phenomenon known as lipid polymorphism.[6]

Lipid Polymorphism and Resulting Structures

Depending on factors like concentration, temperature, and the presence of other molecules, DOPC can form various aggregate structures:

-

Micelles: At a specific concentration known as the Critical Micelle Concentration (CMC), DOPC monomers begin to assemble into spherical structures called micelles.[7] In these aggregates, the hydrophobic tails form a core, shielded from the water by the hydrophilic headgroups which form the outer shell.

-

Lamellar Bilayers (Vesicles/Liposomes): As the concentration increases beyond the CMC, the predominant structures formed by double-chain phospholipids like DOPC are bilayers.[6] These sheet-like structures arrange with the hydrophobic tails forming the interior and the hydrophilic heads facing the aqueous environment on both sides. These bilayers can close upon themselves to form spherical vesicles known as liposomes, which consist of an aqueous core encapsulated by one or more lipid bilayers.[8] Liposomes are central to DOPC's role as a versatile nanocarrier for both hydrophilic and hydrophobic drugs.[1][8]

-

Other Phases: While the lamellar phase is most common for DOPC, other non-lamellar phases, such as the hexagonal phase, can be induced under specific conditions or when mixed with other lipids that have different packing properties.[6][9]

The self-assembly process is a hierarchical phenomenon driven by concentration.

Key Physicochemical Properties of DOPC

The behavior of DOPC in aqueous solution is defined by several key quantitative parameters. These properties are crucial for designing and predicting the stability and performance of DOPC-based systems.

| Property | Value | Conditions / Notes | Source(s) |

| Formula Weight | 786.1 g/mol | - | [10] |

| Main Phase Transition Temp. (Tm) | -16.5 °C to -20 °C | The temperature at which the lipid transitions from a gel-like (Lβ) to a fluid-like (Lα) state. DOPC is in a fluid state at room and physiological temperatures. | [8][11][12] |

| Critical Micelle Concentration (CMC) | 50 µM to 150 µM | Varies with temperature. Values have been reported at room temperature and 45 °C. The CMC is the concentration at which micelle formation begins. | [13] |

| Typical Vesicle Size (Post-extrusion) | 50 - 450 nm | Size is highly dependent on the preparation method, particularly the pore size of the extrusion membrane. | [14] |

Factors Influencing DOPC Vesicle Formation

The final characteristics of DOPC liposomes, such as size, lamellarity (number of bilayers), and stability, are significantly influenced by several experimental factors.

-

Lipid Composition: The inclusion of other lipids, such as cholesterol, can profoundly affect membrane properties.[15] Cholesterol can increase membrane packing and reduce fluidity, which may lead to the formation of larger vesicles.[16][17]

-

Temperature: Hydration of the lipid film must be performed above the main phase transition temperature (Tm) to ensure proper vesicle formation. For DOPC, with its low Tm, this is easily achieved at room temperature.[11]

-

Method of Preparation: Techniques like thin-film hydration followed by sonication or extrusion are commonly used. The thin-film hydration method initially produces multilamellar vesicles (MLVs), which can be downsized to form large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs).[18]

-

Aqueous Phase: The composition of the aqueous medium, including its ionic strength and pH, can influence vesicle formation and stability.

Experimental Protocols

Reproducible formation of DOPC vesicles is essential for research and development. The following sections detail standard protocols for the preparation and characterization of DOPC liposomes.

Protocol 1: Liposome Preparation by Thin-Film Hydration

This is the most common method for preparing liposomes.[18] It involves depositing a thin film of lipid from an organic solvent, followed by hydration with an aqueous buffer.

Materials:

-

DOPC powder

-

Chloroform or a chloroform/methanol mixture (2:1, v/v)[19]

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen or Argon gas source

Procedure:

-

Lipid Dissolution: Dissolve a known quantity of DOPC in chloroform or a chloroform/methanol mixture within a round-bottom flask. For mixed lipid formulations, ensure all components are dissolved together to achieve a homogenous mixture.

-

Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature of 35-45 °C.[18] Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface.

-

Film Drying: Once the bulk solvent is removed, dry the lipid film further under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[20]

-

Hydration: Add the desired aqueous buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the Tm of the lipid; for DOPC, room temperature is sufficient.[18]

-

Vesicle Formation: Agitate the flask by hand or by continued rotation on the evaporator (without vacuum) for approximately 1 hour. This process hydrates the lipid film, causing it to swell and detach, forming multilamellar vesicles (MLVs).[18]

Protocol 2: Vesicle Sizing by Extrusion

To obtain a population of unilamellar vesicles with a defined size, the MLV suspension from Protocol 1 is typically subjected to extrusion.

Materials:

-

MLV suspension

-

Lipid extruder device (e.g., mini-extruder)

-

Polycarbonate membranes with a defined pore size (e.g., 100 nm)

-

Gas-tight syringes

Procedure:

-

Assemble Extruder: Assemble the extruder device with two polycarbonate membranes of the desired pore size, supported by filter supports, according to the manufacturer's instructions.

-

Load Suspension: Load the MLV suspension into one of the gas-tight syringes.

-

Extrusion: Pass the lipid suspension back and forth through the membranes a set number of times (typically an odd number, e.g., 11 to 35 times).[8][21] This process of forcing the lipids through the small pores breaks down the large MLVs into smaller, mostly unilamellar vesicles (LUVs) with a diameter close to that of the membrane pores.

-

Collection: Collect the final extruded liposome suspension. The resulting LUVs will have a much more uniform size distribution than the initial MLV population.

Protocol 3: Characterization by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution and polydispersity of nanoparticles in suspension.

Procedure:

-

Sample Preparation: Dilute a small aliquot of the final liposome suspension with the same buffer used for hydration to a suitable concentration for DLS analysis. Filtration of the buffer is recommended to remove dust.[7]

-

Instrument Setup: Set the parameters on the DLS instrument, including the temperature, viscosity of the solvent, and scattering angle.

-

Measurement: Place the cuvette containing the diluted sample into the instrument and initiate the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.

-

Data Analysis: The software uses the Stokes-Einstein equation to correlate the rate of intensity fluctuations to the particle size, providing the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.1 is generally considered indicative of a monodisperse population.[14]

Applications in Drug Development

DOPC is a cornerstone of modern drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs) for mRNA delivery and other liposomal drugs.[1] Its neutral charge and fluid nature facilitate the creation of stable carriers that can efficiently fuse with cell membranes to deliver their payload.[1] As a "helper lipid," DOPC is often combined with cationic or ionizable lipids to improve the stability and transfection efficiency of gene delivery systems.[10][22] Understanding the fundamental principles of its self-assembly is therefore paramount for the rational design of next-generation nanomedicines.

References

- 1. nbinno.com [nbinno.com]

- 2. Thermodynamics of Phospholipid Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.mpg.de [pure.mpg.de]

- 4. researchgate.net [researchgate.net]

- 5. DOPC, 4235-95-4 | BroadPharm [broadpharm.com]

- 6. Lipid polymorphism - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. DOPC - CD Bioparticles [cd-bioparticles.net]

- 11. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. avantiresearch.com [avantiresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Dimensions, stability, and deformability of DOPC-cholesterol giant unilamellar vesicles formed by droplet transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Factors affecting liposomes particle size prepared by ethanol injection method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Optimization and characterization of liposome formulation by mixture design - Analyst (RSC Publishing) [pubs.rsc.org]

- 21. Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. polysciences.com [polysciences.com]

An In-depth Technical Guide to the Critical Aggregation Concentration of Dioleoyl Phosphatidylcholine (DOPC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aggregation concentration (CAC) of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a pivotal parameter in the fields of membrane biophysics, drug delivery, and nanomaterials. In aqueous environments, the zwitterionic phospholipid DOPC self-assembles into bilayers, forming vesicles known as liposomes, rather than classical micelles. The concentration at which this self-assembly begins is a critical factor for reproducible formulation and application. This guide details the experimental methodologies for determining the CAC of DOPC, presents quantitative data under various conditions, and illustrates the underlying processes.

Understanding DOPC Self-Assembly

Dioleoyl phosphatidylcholine is an amphiphilic molecule featuring a hydrophilic phosphocholine headgroup and two unsaturated oleoyl chains as its hydrophobic tail. This molecular geometry favors the formation of extended bilayer structures in aqueous solutions to minimize the energetically unfavorable interactions between the hydrophobic tails and water. Below the critical aggregation concentration, DOPC exists predominantly as monomers. As the concentration increases to and beyond the CAC, these monomers rapidly associate to form stable, unilamellar or multilamellar vesicles (liposomes). This is a thermodynamically driven process governed by the hydrophobic effect and electrostatic interactions. The transition is not as sharply defined as the critical micelle concentration (CMC) of detergents and is influenced by external factors such as temperature, pH, and the ionic strength of the medium.

Quantitative Data on DOPC Aggregation

The critical aggregation concentration of DOPC is highly dependent on the experimental conditions. The following table summarizes reported values under various conditions. It is important to note that due to the nature of vesicle formation, these values represent the onset of aggregation rather than a sharp CMC transition.

| Critical Aggregation Concentration (µM) | Temperature | Solvent/Medium | Method of Determination | Reference |

| 50 | Room Temperature | Not Specified | Not Specified | [1] |

| 20 | 45 °C | Not Specified | Not Specified | [1] |

| 51.13 | Not Specified | Rapeseed Oil | Not Specified |

Note: Data for the CAC of DOPC in purely aqueous buffers is scarce in the literature, as the aggregation into vesicles occurs at very low concentrations and is a less discrete event than micellization. The values in oil represent the formation of reverse micelles.

Experimental Protocols for Determining DOPC CAC

Several biophysical techniques can be employed to monitor the self-assembly of DOPC and determine its critical aggregation concentration. Below are detailed protocols for key methodologies.

Fluorescence Spectroscopy using Pyrene as a Probe

This method utilizes the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment. Pyrene partitions into the hydrophobic core of the DOPC bilayers as they form, leading to a change in the ratio of the intensities of its first and third vibrational peaks (I1/I3).

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., ethanol or acetone) at a concentration of 0.2 mM.

-

Prepare a stock solution of DOPC in chloroform or a suitable organic solvent.

-

-

Sample Preparation:

-

In a series of glass vials, add a small, constant amount of the pyrene stock solution.

-

Evaporate the solvent under a gentle stream of nitrogen to leave a thin film of pyrene.

-

Prepare a series of DOPC concentrations bracketing the expected CAC. This is typically done by creating a thin film of DOPC by evaporating the chloroform from the stock solution, followed by hydration with the desired aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

-

Vortex or sonicate the hydrated DOPC solutions to form vesicles.

-